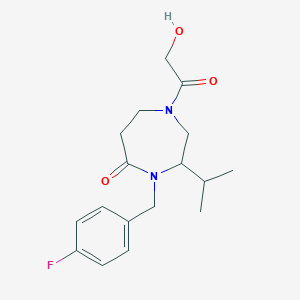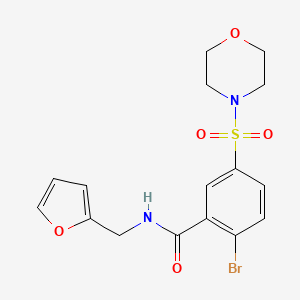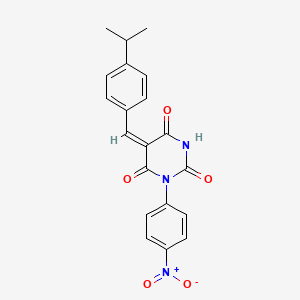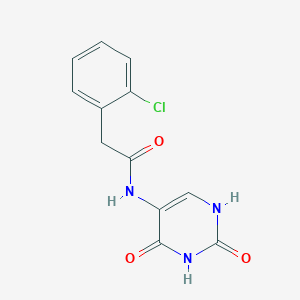
4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one, also known as L-787,997, is a novel benzodiazepine derivative. It has been synthesized and extensively studied for its potential use in various scientific research applications.
Mechanism of Action
4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to the anxiolytic, anticonvulsant, and sedative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to increase the threshold for pentylenetetrazol-induced seizures and decrease the duration of seizures. This compound has also been shown to increase slow wave sleep and decrease REM sleep in rats.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of this compound is its short half-life, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one. One direction is the development of more potent and selective GABA-A receptor modulators based on the structure of this compound. Another direction is the study of the role of the GABA-A receptor in various neurological and psychiatric disorders using this compound as a tool. Finally, the potential use of this compound as a therapeutic agent for anxiety disorders, sleep disorders, and epilepsy warrants further investigation.
Conclusion:
In conclusion, this compound is a novel benzodiazepine derivative that has been extensively studied for its potential use in various scientific research applications. It acts as a positive allosteric modulator of the GABA-A receptor, resulting in anxiolytic, anticonvulsant, and sedative effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for the study of this compound.
Synthesis Methods
The synthesis of 4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one involves a multistep process starting from the commercially available 4-fluorobenzyl bromide. The first step involves the reaction of 4-fluorobenzyl bromide with ethylene glycol to form the corresponding glycol ether. This is followed by a series of reactions involving the use of various reagents such as lithium aluminum hydride, sodium hydride, and acetic anhydride. The final step involves the cyclization of the intermediate product to form this compound.
Scientific Research Applications
4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one has been extensively studied for its potential use in various scientific research applications. It has been shown to have anxiolytic, anticonvulsant, and sedative properties. It has also been studied for its potential use in the treatment of anxiety disorders, sleep disorders, and epilepsy.
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(2-hydroxyacetyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-12(2)15-10-19(17(23)11-21)8-7-16(22)20(15)9-13-3-5-14(18)6-4-13/h3-6,12,15,21H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPPPWNUPHTDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)

![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)
![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5348283.png)
![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)
![(4aS*,8aR*)-1-butyl-6-[3-(2-furyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5348294.png)
![(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5348296.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)

![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)